molecular formula C18H18N4O2 B2759891 N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide CAS No. 1251619-15-4

N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2759891
CAS No.: 1251619-15-4
M. Wt: 322.368
InChI Key: JXALLQXHBRUGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic small molecule with a molecular formula of C17H16N4O2 and a molecular weight of 308.3345 g/mol . This chemical compound features a nicotinamide core structure, a common pharmacophore in medicinal chemistry, substituted with both a 4-ethoxybenzyl group and a 1H-pyrazol-1-yl heterocycle at the 6-position of the pyridine ring. While specific biological data for this exact compound is limited in the public domain, its structural framework is highly relevant for contemporary biochemical research. Compounds based on the nicotinamide scaffold are extensively investigated for their role in modulating NAD+ (nicotinamide adenine dinucleotide) biosynthesis . The cellular level of NAD+ is a critical regulator of metabolic homeostasis and is associated with aging and various age-related diseases . The salvage pathway for NAD+ biosynthesis, which relies on the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT), is a primary target for pharmacological intervention . Small molecules that act as NAMPT positive allosteric modulators (N-PAMs) represent an alternative to dietary NAD+ precursors for replenishing cellular NAD+ levels, showing potential therapeutic utility in metabolic disorders, neurodegeneration, and other conditions linked to NAD+ depletion . Furthermore, structurally analogous molecules containing both pyrazole and nicotinamide motifs are frequently explored in drug discovery for their antimicrobial and antitumor properties, making this chemotype a valuable template for developing new bioactive agents . This reagent is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-2-24-16-7-4-14(5-8-16)12-20-18(23)15-6-9-17(19-13-15)22-11-3-10-21-22/h3-11,13H,2,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXALLQXHBRUGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the 4-Ethoxybenzyl Group: The 4-ethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the nicotinamide core is replaced by the 4-ethoxybenzyl moiety.

    Attachment of the 1H-Pyrazol-1-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the nicotinamide core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or aryl halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nicotinamide core, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of nicotinamide, including those with pyrazole moieties, exhibit significant antifungal properties. A study synthesized several derivatives and evaluated their antifungal activities against pathogens such as Sclerotinia sclerotiorum and Venturia mali. The findings demonstrated that compounds similar to N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide displayed promising fungicidal activity, with specific derivatives achieving effective concentrations (EC50) below 20 mg/L .

Anti-inflammatory Effects

Nicotinamide has demonstrated anti-inflammatory effects in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in experimental settings . This property could be extrapolated to this compound, suggesting its utility in treating inflammatory diseases.

Insecticidal and Acaricidal Activities

Preliminary studies suggest that compounds containing the pyrazole structure exhibit moderate to high insecticidal and acaricidal activities against agricultural pests such as Tetranychus cinnabarinus and Plutella xylostella. The presence of the ethoxy group may enhance the compound's efficacy against these pests, making it a candidate for development as a biopesticide.

Mechanistic Insights and Future Directions

Understanding the mechanism of action of this compound is crucial for its application in therapeutic contexts. Studies on related compounds indicate interactions with specific biological targets involved in inflammatory pathways and pest resistance mechanisms. Further research is necessary to elucidate these interactions fully and to explore the compound's potential in various therapeutic areas.

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to other related compounds:

Compound NameStructureUnique Features
This compoundStructurePotential antifungal, neuroprotective, and anti-inflammatory properties
N-(4-methoxybenzyl)-6-(3,4-dimethylpyrazol-1-yl)nicotinamideStructureSimilar pyrazole but fewer methyl groups; potentially lower biological activity
6-(3,4-dimethylpyrazol-1-yl)nicotinamideStructureExhibits moderate insecticidal activity; lacks ethoxy substitution

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in nicotinamide metabolism.

    Modulating Receptor Activity: The compound may interact with receptors that recognize nicotinamide derivatives, influencing cellular signaling pathways.

    Altering Gene Expression: It can affect the expression of genes regulated by nicotinamide-related pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzyl/aryl group and the heterocyclic appendages. Key examples include:

Compound Name Substituent Features Molecular Weight (g/mol) HPLC RT (min) Purity (%)
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide 4-ethoxybenzyl, pyrazole ~348.4* N/A N/A
6-(4-(1H-Pyrazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide 4-fluorophenyl, benzylthio-pyrazole 405.1 6.54 92.6
N-[4-(4-bromobenzoyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide 4-bromobenzoylphenyl 455.28 N/A N/A
N-(2-fluorophenyl)-6-(1H-pyrazol-1-yl)nicotinamide 2-fluorophenyl 282.27 N/A N/A

*Estimated based on molecular formula C₂₀H₂₀N₄O₂.

Key Observations:

  • Molecular Weight : The brominated analog has the highest molecular weight (455.28 g/mol), while the 2-fluorophenyl analog is the lightest (282.27 g/mol). The target compound (~348.4 g/mol) falls within the typical range for drug-like molecules.
  • HPLC Retention : Compound 38 (RT = 6.54 min) suggests moderate polarity, which may correlate with the target compound’s chromatographic behavior if similar substituents are present.

Pharmacological Implications

  • Pyrazole Role: The 1H-pyrazole ring in all analogs acts as a hydrogen-bond acceptor/donor, critical for target binding (e.g., kinase ATP pockets).
  • Substituent Effects: Fluorophenyl (): Electron-withdrawing fluorine enhances binding affinity but may reduce lipophilicity. Bromobenzoyl (): Bromine’s steric bulk and polarizability could improve target interaction but increase molecular weight.

Biological Activity

N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinamide core linked to a 1H-pyrazole moiety through a 4-ethoxybenzyl substituent. Its molecular formula is C15H16N4O2C_{15}H_{16}N_{4}O_{2}, with a molecular weight of approximately 284.31 g/mol. The unique structural arrangement contributes to its biological activities.

Property Details
Molecular FormulaC15H16N4O2C_{15}H_{16}N_{4}O_{2}
Molecular Weight284.31 g/mol
Key Functional GroupsNicotinamide, Pyrazole, Ethoxy

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in nicotinamide metabolism, influencing various biochemical pathways.
  • Receptor Modulation : It potentially interacts with specific receptors that recognize nicotinamide derivatives, thereby modulating cellular signaling processes.
  • Gene Expression Regulation : The compound can affect the expression of genes regulated by nicotinamide-related pathways, impacting cellular functions.

Antitumor Activity

Preliminary studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it showed promising results against breast and prostate cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity positions it as a candidate for treating inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Efficacy :
    • A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth, with the most pronounced effects observed in breast cancer cells (IC50 = 12 µM) and prostate cancer cells (IC50 = 15 µM) .
  • Anti-inflammatory Mechanism :
    • In an animal model of acute inflammation, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential to mitigate inflammatory responses .
  • Neuroprotection Studies :
    • In vitro experiments using SH-SY5Y neuroblastoma cells showed that the compound could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, and what are the critical reaction steps?

  • Methodology : Synthesis typically involves multi-step reactions, such as:

  • Suzuki-Miyaura coupling to introduce the pyrazole moiety to the pyridine core.
  • Amidation using coupling reagents (e.g., HATU or EDC) to attach the 4-ethoxybenzyl group.
  • Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) are critical for optimizing yields.
  • Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and integration ratios (e.g., pyrazole protons at δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ calculated for C20H21N4O2: 365.1612) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Experimental Design :

  • In vitro assays : Test against cancer cell lines (e.g., HCT116, MCF7) using MTT assays, with IC50 calculations .
  • Enzyme inhibition studies : Target kinases or viral proteases (e.g., HIV-1 protease) via fluorescence-based assays .
  • Solubility and stability : Use HPLC to assess compound integrity in PBS or cell culture media .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved during characterization?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon-proton correlations (e.g., distinguishing pyrazole C-H from nicotinamide groups) .
  • Density Functional Theory (DFT) : Computational modeling predicts NMR chemical shifts for comparison with experimental data .
  • Crystallographic validation : XRD provides unambiguous structural confirmation .

Q. What strategies optimize synthetic yield and purity for large-scale production?

  • Approaches :

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh3)4) for efficient Suzuki coupling with reduced byproducts .
  • Reaction monitoring : Use LC-MS to track intermediate formation and adjust reaction times .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • SAR Design :

  • Substituent variation : Replace 4-ethoxybenzyl with fluorinated or heterocyclic groups to evaluate effects on kinase inhibition .
  • Pyrazole ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) to modulate binding affinity .
  • Molecular docking : Simulate interactions with target proteins (e.g., viral proteases) using AutoDock Vina .

Q. How should researchers address inconsistent bioassay results across different studies?

  • Troubleshooting :

  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified) and assay conditions (e.g., serum concentration, incubation time) .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate compound stability during assays .
  • Orthogonal assays : Confirm activity via Western blot (e.g., apoptosis markers) or isothermal titration calorimetry (ITC) for binding validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.